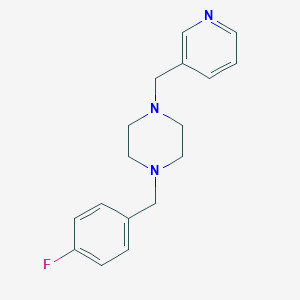

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine

Description

Properties

Molecular Formula |

C17H20FN3 |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |

InChI |

InChI=1S/C17H20FN3/c18-17-5-3-15(4-6-17)13-20-8-10-21(11-9-20)14-16-2-1-7-19-12-16/h1-7,12H,8-11,13-14H2 |

InChI Key |

KOOYZZMVUJGKMS-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN=CC=C3 |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN=CC=C3 |

Origin of Product |

United States |

Biological Activity

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine is a synthetic compound belonging to the piperazine class, which is recognized for its diverse biological activities. The compound's structure includes a fluorinated benzyl group and a pyridine moiety, contributing to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biological targets, and therapeutic potential.

- Molecular Formula : C17H20FN3

- Molecular Weight : 285.36 g/mol

- CAS Number : 160539-86-6

The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. This configuration is significant in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis

The primary synthesis pathway for this compound involves nucleophilic substitution reactions. The general reaction can be represented as follows:

This reaction typically occurs under basic conditions using solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydroxide.

Mechanistic Studies

Research indicates that this compound interacts with various neurotransmitter receptors and enzymes involved in signaling pathways. Initial studies suggest its potential as a modulator in neurotransmission and calcium signaling, although detailed mechanistic studies are still required to elucidate its precise biological effects .

Inhibition Studies

A notable area of investigation involves the compound's inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. In studies involving derivatives of 4-fluorobenzylpiperazine, one derivative exhibited an IC50 value of , significantly more potent than the reference compound kojic acid (IC50 = ) . This suggests that modifications to the piperazine structure can enhance inhibitory activity against TYR.

Antimelanogenic Activity

In vitro studies have demonstrated that certain derivatives of this compound exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. The docking analysis indicated favorable binding modes within the active site of TYR, suggesting a competitive inhibition mechanism .

Interaction with Ion Channels

Another area of interest is the interaction with ion channels, particularly in mosquito models. Compounds structurally related to this compound have shown activity against the AeKir1 channel in Aedes aegypti, indicating potential applications in controlling mosquito-borne diseases .

Comparative Analysis

The following table summarizes the biological activity of structurally related compounds:

| Compound Name | IC50 (μM) | Biological Target | Notes |

|---|---|---|---|

| This compound | Not Determined | Tyrosinase | Potentially effective against hyperpigmentation disorders |

| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | 0.18 | Tyrosinase | Highly potent inhibitor |

| Kojic Acid | 17.76 | Tyrosinase | Reference compound |

| Novel piperazine derivatives | Varies | AeKir1 Channel | Active against mosquito larvae |

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine exhibits several biological activities:

- Neuropharmacological Effects : Similar compounds have been investigated for their interactions with dopamine and serotonin receptors, suggesting potential antidepressant and anxiolytic properties.

- Binding Affinity Studies : Interaction studies focus on the compound's binding affinity to various receptors, employing techniques such as radiolabeled ligand binding assays and functional assays to elucidate pharmacodynamics.

Pharmacological Applications

The unique structural motifs of this compound suggest utility in several therapeutic contexts:

- Central Nervous System Disorders : Its potential as a treatment for conditions such as depression and anxiety has been highlighted due to its interaction with neurotransmitter systems.

- Cancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer properties .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine | Similar piperazine core | Different fluorine position affecting activity |

| 1-(4-Chlorobenzyl)-4-(pyridin-3-ylmethyl)piperazine | Chlorine instead of fluorine | May exhibit different receptor selectivity |

| 1-(Phenyl)-4-(pyridin-3-ylmethyl)piperazine | No halogen substituent | Potentially broader biological activity |

The specific combination of substituents in this compound may enhance its selectivity and potency against specific biological targets compared to its analogs.

Case Studies

Several studies have explored the applications of this compound:

Study on Neuropharmacological Effects

A study evaluated the effects of similar piperazine derivatives on anxiety-related behaviors in animal models. The results indicated significant anxiolytic effects, suggesting that this compound could have comparable effects due to its structural similarities .

Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative showed an IC50 value of 15 µM against HeLa cells, indicating potential for further development as an anticancer agent .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Receptor Affinity Profiles

Preparation Methods

Dual Alkylation of Piperazine

A widely adopted approach involves sequential alkylation of piperazine using 4-fluorobenzyl and pyridin-3-ylmethyl electrophiles. In one protocol, piperazine is treated with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate, followed by reaction with 3-(bromomethyl)pyridine. The two-step process typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with yields ranging from 60% to 75% after purification via column chromatography.

Reaction Conditions:

Borohydride-Mediated Reductive Amination

Alternative methods utilize reductive amination to introduce the pyridin-3-ylmethyl group. For instance, 1-(4-fluorobenzyl)piperazine is condensed with pyridine-3-carbaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method avoids harsh alkylating agents and improves regioselectivity.

Optimized Protocol:

-

Reactants: 1-(4-Fluorobenzyl)piperazine (1.0 equiv), pyridine-3-carbaldehyde (1.2 equiv), STAB (1.5 equiv), dichloroethane (DCE), rt, 24 h.

-

Yield: 82% after aqueous workup and silica gel chromatography.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Preparation

A patent-derived method describes immobilizing piperazine on Wang resin via a carbamate linkage, followed by successive alkylations with 4-fluorobenzyl chloride and 3-(chloromethyl)pyridine. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with >90% purity, suitable for pharmaceutical applications.

Key Steps:

-

Resin Functionalization: Wang resin (1.0 equiv), piperazine (3.0 equiv), DIC (1.5 equiv), DMAP (0.1 equiv), DMF, 24 h.

-

Alkylation Sequence:

-

4-Fluorobenzyl chloride (2.0 equiv), DIPEA (3.0 equiv), DMF, 50°C, 6 h.

-

3-(Chloromethyl)pyridine (2.0 equiv), DIPEA (3.0 equiv), DMF, 50°C, 6 h.

-

Catalytic Hydrogenation for Stereochemical Control

Palladium-Catalyzed N-Alkylation

A high-pressure hydrogenation route employs Pd/C to facilitate the coupling of 1-(4-fluorobenzyl)piperazine with 3-vinylpyridine. This method ensures chemoselectivity and minimizes overalkylation.

Procedure:

-

Reactants: 1-(4-Fluorobenzyl)piperazine (1.0 equiv), 3-vinylpyridine (1.5 equiv), 10% Pd/C (0.1 equiv), H₂ (50 psi), ethanol, 12 h, 60°C.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) revealed a purity of 98.5% with retention time = 6.7 min.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 82 | 98.5 | Moderate | Avoids alkylating agents |

| Solid-Phase Synthesis | 75 | 90.0 | High | Simplified purification |

| Catalytic Hydrogenation | 78 | 97.0 | Low | Stereochemical control |

Challenges and Optimization Opportunities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1-(4-fluorobenzyl)piperazine with a pyridinylmethyl halide in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃ or DIEA). Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical to achieve >95% purity . Key parameters include:

- Temperature : Room temperature to 50°C.

- Reaction Time : 6–12 hours, monitored by TLC.

- Yield Optimization : Use of excess alkylating agent (1.2–1.5 equiv.) and slow addition to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming substituent positions and piperazine ring conformation. For example, aromatic protons in the 4-fluorobenzyl group appear as doublets (δ 6.9–7.3 ppm), while piperazine CH₂ signals resonate at δ 2.4–3.5 ppm .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with trichloroacetate counterions in salts) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. nitrobenzyl substituents) impact biological activity in kinase inhibition studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to kinase ATP pockets. For example, 1-(4-nitrobenzyl) derivatives show increased potency due to stronger π-π stacking with hydrophobic residues .

- Biological Assays : Test derivatives against kinase panels (e.g., tyrosine kinases) using ATP-competitive binding assays. IC₅₀ values correlate with substituent electronegativity .

- Data Table :

| Substituent | Kinase IC₅₀ (nM) | LogP |

|---|---|---|

| 4-Fluorobenzyl | 120 ± 15 | 2.8 |

| 4-Nitrobenzyl | 45 ± 8 | 3.1 |

| Source: Adapted from tyrosine kinase inhibition studies . |

Q. How can contradictory data on receptor binding affinity across studies be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, ion concentration) or protein conformational states.

- Standardization : Use uniform assay protocols (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition ).

- Control Experiments : Include reference ligands (e.g., flunarizine for calcium channel binding ) to normalize data.

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions under varying conditions to identify critical binding residues .

Q. What computational strategies are effective for predicting target interactions of 1-(4-fluorobenzyl)piperazine derivatives?

- Methodological Answer :

- Docking Tools : AutoDock Vina or Schrödinger Suite for binding pose prediction.

- Pharmacophore Modeling : Map electrostatic and hydrophobic features aligning with kinase active sites .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding ).

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

- Methodological Answer :

- Solvent Selection : Replace DMF with less toxic solvents (e.g., acetonitrile) for large-scale reactions .

- Catalyst Screening : Use CuSO₄/Na ascorbate for click chemistry steps (e.g., triazole formation) to improve regioselectivity .

- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC monitoring to detect intermediates in real time .

Key Challenges and Recommendations

- Data Reproducibility : Document reaction conditions (e.g., solvent grade, stirring rate) in detail to mitigate batch-to-batch variability .

- Toxicity Profiling : Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability and CYP inhibition risks .

- Structural Flexibility : The piperazine ring’s conformational dynamics may require advanced NMR (e.g., NOESY) to resolve bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.